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Compound Name: _
nitrobenzoate

Cat. No.: B1418476

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,5-difluoro-3-nitrobenzoate, with the Chemical Abstracts Service (CAS) number
1154278-08-6, is a highly functionalized aromatic compound of significant interest in medicinal
chemistry and drug discovery. Its strategic placement of two electron-withdrawing fluorine
atoms and a nitro group on the benzene ring, coupled with a reactive methyl ester, makes it a
valuable and versatile building block for the synthesis of complex pharmaceutical intermediates
and active pharmaceutical ingredients (APIs). The presence of fluorine can enhance the
metabolic stability and binding affinity of drug candidates, while the nitro group serves as a key
handle for further chemical transformations, most notably its reduction to an aniline derivative.
This guide provides a comprehensive overview of the synthesis, characterization, reactivity,
and applications of Methyl 2,5-difluoro-3-nitrobenzoate, offering practical insights for its
utilization in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of Methyl 2,5-difluoro-3-nitrobenzoate is
presented below.
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Property Value

CAS Number 1154278-08-6

Molecular Formula CsHsF2NOa4

Molecular Weight 217.13 g/mol

Appearance Expected to be a crystalline solid

Solubilit Soluble in common organic solvents such as
olubili
Y methanol, ethyl acetate, and dichloromethane

Synthesis and Purification

The most common and practical laboratory synthesis of Methyl 2,5-difluoro-3-nitrobenzoate
involves the esterification of its corresponding carboxylic acid, 2,5-difluoro-3-nitrobenzoic acid.
This reaction is typically carried out using methanol in the presence of an acid catalyst.

Experimental Protocol: Fischer Esterification of 2,5-
difluoro-3-nitrobenzoic acid

This protocol describes a general method for the synthesis of Methyl 2,5-difluoro-3-
nitrobenzoate.

Materials:

2,5-difluoro-3-nitrobenzoic acid

Anhydrous methanol (MeOH)

Concentrated sulfuric acid (H2S0Oa4) or Thionyl chloride (SOCIz2)

Saturated aqueous sodium bicarbonate (NaHCOs) solution

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSQOa) or sodium sulfate (Na2S0a4)
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o Ethyl acetate (EtOAC)
e Hexanes
Procedure:

To a solution of 2,5-difluoro-3-nitrobenzoic acid (1.0 eq) in anhydrous methanol (5-10 mL per
gram of carboxylic acid), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq)
dropwise at room temperature.

Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer
Chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature and remove the methanol
under reduced pressure.

Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate
solution until the effervescence ceases.

Separate the organic layer and wash it sequentially with water and brine.

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and
concentrate under reduced pressure to yield the crude product.

Purify the crude product by column chromatography on silica gel using a mixture of ethyl
acetate and hexanes as the eluent to afford pure Methyl 2,5-difluoro-3-nitrobenzoate.

Causality Behind Experimental Choices:

e The use of an acid catalyst, such as sulfuric acid or thionyl chloride, is essential to protonate
the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and
facilitating nucleophilic attack by methanol.

o Heating the reaction mixture to reflux increases the reaction rate, allowing the equilibrium of
the esterification to be reached more quickly.

e The aqueous workup with sodium bicarbonate is crucial to neutralize the acidic catalyst and
any unreacted carboxylic acid, facilitating their removal from the organic phase.
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 Purification by column chromatography is a standard and effective method for separating the
desired ester from any non-polar impurities or byproducts.

Synthesis Workflow
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Caption: Synthetic workflow for Methyl 2,5-difluoro-3-nitrobenzoate.

Spectroscopic Characterization

While experimental spectra for Methyl 2,5-difluoro-3-nitrobenzoate are not readily available
in public databases, its spectral characteristics can be reliably predicted based on its structure
and data from analogous compounds.

'H and **C NMR Spectroscopy (Predicted)
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The NMR spectra are crucial for confirming the structure of the synthesized compound.

1H NMR (Predicted) 13C NMR (Predicted)

] ] The carbonyl carbon of the ester is expected to
A singlet for the methyl ester protons (-OCHs) is o ]
appear significantly downfield, around 160-165
expected around 3.9-4.0 ppm.

ppm.
Two aromatic protons will be present, appearing
as complex multiplets due to H-F and H-H The aromatic carbons will resonate in the range
coupling. Their chemical shifts will be in the of 110-160 ppm. The carbons directly attached
downfield region (7.5-8.5 ppm) due to the to the fluorine atoms will show large C-F
electron-withdrawing effects of the fluorine and coupling constants.

nitro groups.

The methyl carbon of the ester will be the most

upfield signal, expected around 52-54 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in
the molecule.

e C=0 stretch (ester): A strong absorption band is expected in the region of 1720-1740 cm™1.

e N-O stretch (nitro group): Two strong absorption bands are anticipated, one symmetric
stretch around 1340-1360 cm~! and one asymmetric stretch around 1520-1540 cm~1,

o C-F stretch: Strong absorption bands for the aryl-fluorine bonds are expected in the range of
1100-1300 cm~1,

e C-O stretch (ester): An absorption band in the region of 1000-1300 cm~1 is also expected.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would be expected to show a molecular ion
peak (M*) at m/z = 217. Key fragmentation patterns would likely involve the loss of the methoxy
group (-OCHs) to give a fragment at m/z = 186, and the loss of the entire ester group (-
COOCHSs) to give a fragment at m/z = 158.
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Reactivity and Synthetic Utility

Methyl 2,5-difluoro-3-nitrobenzoate is a versatile synthetic intermediate due to the presence

of multiple reactive sites.

Key Reactive Sites

Methyl 2,5-difluoro-3-nitrobenzoate

( ) )
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Caption: Key reactive sites of Methyl 2,5-difluoro-3-nitrobenzoate.

e Reduction of the Nitro Group: The nitro group is readily reduced to an amino group (aniline
derivative) using various reducing agents such as catalytic hydrogenation (e.g., Hz, Pd/C), or
metals in acidic media (e.g., SnClz, Fe/HCI). This transformation is fundamental to its use in
building more complex molecules, as the resulting aniline is a key precursor for the formation
of amides, sulfonamides, and heterocyclic rings.

» Reactions of the Ester Group: The methyl ester can be hydrolyzed to the corresponding
carboxylic acid under acidic or basic conditions. It can also undergo amidation with amines

to form various benzamides.

o Nucleophilic Aromatic Substitution (SrAr): The fluorine atoms, activated by the electron-
withdrawing nitro and ester groups, can be susceptible to nucleophilic aromatic substitution
with strong nucleophiles, although this is generally less facile than in more activated

systems.

Applications in Drug Discovery
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The true value of Methyl 2,5-difluoro-3-nitrobenzoate lies in its application as a scaffold in
the synthesis of novel therapeutic agents. The difluoro-nitro-substituted phenyl ring is a
common motif in a variety of biologically active compounds.

Precursor for Kinase Inhibitors

A significant application of fluoronitrobenzoic acid derivatives is in the synthesis of protein
kinase inhibitors.[1] Kinases are a class of enzymes that play a crucial role in cell signaling,
and their dysregulation is implicated in numerous diseases, including cancer and inflammatory
disorders. The 2,5-difluoro-3-aminobenzoate core, obtained after reduction of the nitro group,
serves as a versatile platform for the construction of various kinase inhibitor scaffolds. The
fluorine atoms can form favorable interactions with the kinase active site and improve the
pharmacokinetic properties of the drug candidate.

Building Block for Novel Heterocycles

The aniline derivative of Methyl 2,5-difluoro-3-nitrobenzoate is a key starting material for the
synthesis of a wide range of heterocyclic compounds with potential therapeutic applications.
These include, but are not limited to, quinolones, quinazolines, and benzimidazoles, which are
privileged structures in medicinal chemistry.

Conclusion

Methyl 2,5-difluoro-3-nitrobenzoate is a valuable and strategically designed building block for
medicinal chemists and drug development professionals. Its straightforward synthesis, well-
defined reactivity, and the advantageous properties conferred by the fluorine and nitro
substituents make it an important tool in the design and synthesis of novel therapeutic agents.
A thorough understanding of its chemical properties and synthetic utility, as outlined in this
guide, will enable researchers to effectively leverage this compound in their drug discovery
programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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